molecular formula C8H10N2O2S2 B14000675 ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate CAS No. 66645-98-5

ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate

Cat. No.: B14000675
CAS No.: 66645-98-5
M. Wt: 230.3 g/mol
InChI Key: VRRVLBAVVXOTIO-UHFFFAOYSA-N
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Description

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is a chemical compound with the molecular formula C8H10N2O2S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate typically involves the reaction of thiophene derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of thiophene-3-thiol with ethyl isocyanate under mild conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its carbamate group enhances its stability and reactivity compared to other thiophene derivatives .

Properties

CAS No.

66645-98-5

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl N-(thiophen-3-ylcarbamothioyl)carbamate

InChI

InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-3-4-14-5-6/h3-5H,2H2,1H3,(H2,9,10,11,13)

InChI Key

VRRVLBAVVXOTIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=CSC=C1

Origin of Product

United States

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